Chondroitin disaccharide di-0S sodium salt

Description

Properties

CAS No. |

136132-69-9 |

|---|---|

Molecular Formula |

C14H20NNaO11 |

Molecular Weight |

401.30 g/mol |

IUPAC Name |

sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1 |

InChI Key |

RCSGFYXVBIMRPV-LSHUTVNPSA-M |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+] |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+] |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

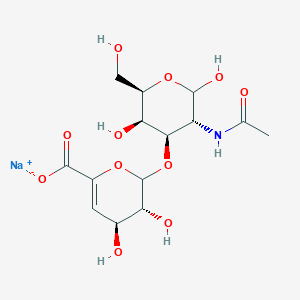

Chondroitin disaccharide di-0S sodium salt chemical structure

Technical Guide: Chondroitin Disaccharide di-0S Sodium Salt ( Di-0S)[1]

Executive Summary

Chondroitin disaccharide di-0S sodium salt (commonly referred to as

As a primary analytical standard, it is critical for the structural characterization of glycosaminoglycans (GAGs) in drug development, tissue engineering, and metabolic disease research. This guide details its chemical architecture, physicochemical properties, and validated workflows for its quantification via HPLC and LC-MS.

Chemical Architecture & Molecular Identity[1][4]

Structural Nomenclature

The term "di-0S" denotes a disaccharide with zero sulfate groups. The prefix "

-

Common Name:

Di-0S (Delta-Di-0S) -

IUPAC Name: Sodium 2-acetamido-2-deoxy-3-O-(4-deoxy-L-threo-hex-4-enopyranosyluronic acid)-D-galactose

-

Molecular Formula:

[1][2][4]

Structural Topology

The molecule consists of an unsaturated uronic acid linked to an N-acetylgalactosamine (GalNAc) residue.[5]

Key Structural Features:

-

Non-Reducing End: 4-deoxy-L-threo-hex-4-enopyranosyluronic acid (

UA). The C4=C5 double bond absorbs UV light at 232 nm, enabling UV detection. -

Linkage:

(1$\rightarrow$3) glycosidic bond (retained from the polymer). -

Reducing End: N-acetylgalactosamine (GalNAc). This end is hemiacetal and can be fluorescently labeled (e.g., with 2-aminobenzamide) for high-sensitivity detection.

Figure 1: Structural topology of

Analytical Profiling & Characterization

Physicochemical Properties

| Property | Specification | Relevance |

| Appearance | White to off-white powder | Hygroscopic; store desiccated at -20°C. |

| Solubility | Soluble in water (>10 mg/mL) | Prepare stock in HPLC-grade water; stable for 1 month at -20°C. |

| UV Max | 232 nm | Specific to the |

| pKa | ~3.0 (Carboxyl) | Ionized (anionic) at physiological and HPLC pH (>4.0). |

Analytical Methods Overview

Researchers typically utilize two primary methods for identifying and quantifying

Method A: SAX-HPLC (UV Detection)

-

Principle: Separates disaccharides based on negative charge density.

-

Elution Order:

Di-0S elutes first (lowest charge, -1) followed by monosulfated ( -

Pros: Robust, no derivatization needed.

-

Cons: Requires high salt concentration; not MS-compatible.

Method B: IP-RP-LC-MS (Mass Spectrometry)

-

Principle: Uses volatile ion-pairing agents (e.g., tributylamine) to retain polar disaccharides on C18 columns.

-

Detection: Negative Ion Mode ESI (

m/z 378.1). -

Pros: High sensitivity, structural confirmation via MS/MS.

Experimental Protocol: Quantitative Profiling of CS

This protocol describes the "Self-Validating" workflow for quantifying Chondroitin Sulfate content using

Workflow Diagram

Figure 2: Analytical workflow for Chondroitin Sulfate profiling.

Step-by-Step Methodology

Phase 1: Enzymatic Digestion (Depolymerization)

Objective: Convert polymeric CS into constitutive disaccharides.

-

Buffer Prep: Prepare 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0.

-

Reaction: Mix 100

L sample (1 mg/mL GAG) with 10 mU Chondroitinase ABC (EC 4.2.2.4). -

Incubation: Incubate at 37°C for 3 hours.

-

Self-Validation Check: Include a positive control (Commercial CS-A) to verify enzyme activity.

-

-

Termination: Boil for 1 min or filter through a 10 kDa MWCO spin column to remove the enzyme.

Phase 2: HPLC-UV Analysis (Standard Protocol)

Objective: Separate and quantify

-

Column: Strong Anion Exchange (e.g., Spherisorb SAX), 5

m, 4.6 x 250 mm. -

Mobile Phase:

-

A: Water (pH adjusted to 3.5 with HCl).

-

B: 2.0 M NaCl (pH 3.5).

-

-

Gradient: Linear gradient 0% B to 100% B over 30 mins.

-

Detection: UV at 232 nm .

-

Standard Curve: Inject

Di-0S sodium salt (Sigma/Merck) at concentrations: 1, 5, 10, 25, 50-

Self-Validation Check: The

Di-0S peak must be a single, sharp peak eluting before sulfated standards.

-

Biological Context & Applications[1][3][6][8][9][10]

Biomarker Utility

The ratio of

-

Cartilage: High 4S/6S ratio; low 0S.

-

Stem Cells: Often exhibit distinct sulfation patterns (e.g., higher 0S in certain differentiation stages).

-

Cancer: Altered CS sulfation ("CS Code") modulates growth factor binding.

Quality Control in Drug Development

For chondroitin sulfate supplements (osteoarthritis treatment),

References

-

Sigma-Aldrich.Chondroitin disaccharide

di-0S sodium salt Product Information. Retrieved from -

PubChem. Chondroitin disaccharide deltadi-0S (Compound). National Library of Medicine. Retrieved from

-

Volpi, N. (2000). Analysis of chondroitin sulfate disaccharides by high-performance liquid chromatography. Journal of Chromatography B. Retrieved from

-

Zaia, J. (2009).[9] Mass spectrometry of glycosaminoglycans. Molecular & Cellular Proteomics. Retrieved from

Sources

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. Chondroitin disaccharide Δdi-0S sodium salt | CAS 136132-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iris.unina.it [iris.unina.it]

- 6. Chondroitin disaccharide deltadi-0S | C14H21NO11 | CID 91864450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of Delta-Di-0S sodium salt CAS 136132-69-9

Technical Guide: Chondroitin Disaccharide di-0S Sodium Salt

CAS 136132-69-9 | Molecular Weight & Analytical Profiling

Part 1: Executive Technical Summary

Delta-Di-0S Sodium Salt (CAS 136132-69-9) is a non-sulfated unsaturated disaccharide standard used primarily in the structural analysis of glycosaminoglycans (GAGs), specifically Chondroitin Sulfate (CS) and Dermatan Sulfate (DS) .

Unlike heparin disaccharides which contain glucosamine (

Core Chemical Identity

| Parameter | Technical Specification |

| Chemical Name | |

| Systematic Name | Sodium 2-acetamido-2-deoxy-3-O-(4-deoxy- |

| CAS Number | 136132-69-9 |

| Molecular Formula | |

| Molecular Weight | 401.30 g/mol |

| Free Acid MW | 379.32 g/mol (CAS 63527-80-0) |

| Isomeric Distinction | Contains GalNAc (distinguishes from Heparin |

Part 2: Chemical Structure & Molecular Weight Analysis

Structural Composition

The "Delta" (

-

Non-Reducing End: 4-deoxy-L-threo-hex-4-enopyranosyluronic acid (

UA).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Reducing End: N-acetyl-D-galactosamine (GalNAc).

-

Linkage:

-1

Molecular Weight Calculation (Stoichiometry)

Researchers often encounter mass discrepancies due to salt forms. CAS 136132-69-9 is the monosodium salt .

-

Carbon (

) : 168.15 Da -

Hydrogen (

) : 20.16 Da -

Nitrogen (

) : 14.01 Da -

Oxygen (

) : 175.99 Da -

Sodium (

) : 22.99 Da -

Total MW : 401.30 Da [][3]

Critical Insight: In LC-MS (Negative Mode), the detected ion is typically

(the carboxylate anion).

Parent Mass (Free Acid): 379.32 Da

Detected m/z: 378.31 (approximate).

Note: The sodium is displaced by ionization conditions in negative mode ESI, unless analyzing as a sodium adduct

.

Part 3: Analytical Methodologies & Protocols

Workflow Visualization

The following diagram illustrates the generation and analysis pathway for

Figure 1: Analytical workflow for Chondroitin Sulfate profiling using

Protocol: SAX-HPLC Verification

Strong Anion Exchange (SAX) chromatography is the gold standard for separating

Reagents:

-

Standard:

di-0S Sodium Salt (CAS 136132-69-9), 1 mg/mL in molecular grade water. -

Mobile Phase A:

adjusted to pH 3.5 with HCl. -

Mobile Phase B: 2.0 M NaCl, pH 3.5.[1]

Step-by-Step Methodology:

-

Column Selection: Use a Spherisorb SAX column (5

m, 4.6 x 250 mm) or equivalent quaternary amine phase. -

Equilibration: Flush column with 100% Mobile Phase A for 20 minutes at 1.0 mL/min.

-

Gradient Profile:

-

0–5 min: Isocratic 0% B (Elution of

di-0S usually occurs here or shortly after onset of salt). -

5–20 min: Linear gradient 0%

25% B. -

Note: Since

di-0S is non-sulfated, it interacts weakly. Ensure pH is strictly 3.5 to protonate the carboxyl slightly if retention is too low, though usually, the negative charge at pH 3.5 is sufficient for retention relative to the void volume.

-

-

Detection: Monitor UV absorbance at 232 nm . The C4-C5 double bond has a molar extinction coefficient (

) of approx. 5500 -

Validation: The peak for CAS 136132-69-9 must be a single sharp peak eluting before sulfated standards.

Protocol: Mass Spectrometry (ESI-MS)

For molecular weight confirmation during drug substance characterization.

-

Solvent: 50% Acetonitrile / 50% Water / 0.1% Ammonia (pH 9).

-

Mode: Negative Electrospray Ionization (ESI-).

-

Direct Infusion: Inject 5

L of 10 -

Expected Signals:

-

m/z 378.1

(Dominant species). -

m/z 400.1

(Sodium adduct). -

Absence check: Ensure no peaks at +80 Da (sulfated contaminants).

-

Part 4: Applications in Drug Development

Quality Control of Chondroitin Sulfate

Chondroitin Sulfate is a widely used nutraceutical and pharmaceutical (e.g., for osteoarthritis). The ratio of non-sulfated disaccharides (

-

High

di-0S content: May indicate hyaluronan contamination or specific tissue origins. -

Method: Digest sample with Chondroitinase ABC; co-inject with CAS 136132-69-9 to quantify the 0S fraction.

Biomarker Discovery

In mucopolysaccharidosis (MPS) disorders, GAG degradation is impaired. The levels of specific disaccharides in urine or serum, quantified against stable isotope-labeled analogs of

Part 5: Handling & Stability

-

Storage: -20°C in a desiccator. The lyophilized powder is hygroscopic.

-

Reconstitution: Soluble in water >10 mg/mL. Reconstituted stock solutions are stable for 3 months at -20°C but should avoid repeated freeze-thaw cycles which can lead to glycosidic bond hydrolysis.

-

pH Sensitivity: The

4,5 double bond is sensitive to extreme pH. Avoid storing in highly acidic buffers (< pH 3.0) for extended periods.

References

-

Sigma-Aldrich.

di-0S sodium salt (CAS 136132-69-9).[4] Retrieved from -

Santa Cruz Biotechnology.Chondroitin disaccharide

di-0S sodium salt Data Sheet. Retrieved from -

Linhardt, R. J., et al. (1989). Capillary zone electrophoresis of heparin and heparan sulfate-derived disaccharides.[5][6][7]Analytical Biochemistry, 181(2), 288-296. (Foundational method for disaccharide analysis).[8]

-

PubChem.Compound Summary: Chondroitin disaccharide

di-0S.[9][10] Retrieved from - Volpi, N. (2000). Hyaluronic acid and chondroitin sulfate unsaturated disaccharides analysis by high-performance liquid chromatography and fluorimetric detection with dansylhydrazine.Analytical Biochemistry, 277(1), 19-24. (Protocol grounding).

Sources

- 1. Structural characterization of heparins from different commercial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chondroitin disaccharide Δdi-0S sodium salt | CAS 136132-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Ion-pair high-performance liquid chromatography for determining disaccharide composition in heparin and heparan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disaccharide compositional analysis of heparin and heparan sulfate using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chondroitin disaccharide deltadi-0S | C14H21NO11 | CID 91864450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. コンドロイチンジサッカリド Δジ-0S ナトリウム塩 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Difference between Delta-Di-0S and saturated chondroitin disaccharides

The following technical guide details the structural, mechanistic, and analytical distinctions between Delta-Di-0S (

Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Analytical Imperative

In the quality control and structural characterization of Chondroitin Sulfate (CS) therapeutics, the distinction between

- Di-0S (Delta-Di-0S) is the analytical artifact intentionally created by bacterial enzymes (Lyases) to enable UV detection. It possesses a distinct double bond that acts as a chromophore.

-

Saturated Disaccharides (GlcUA-GalNAc) represent the native biological structure of the polymer. They lack UV absorbance at 232 nm and are invisible to standard HPLC-UV methods used in QC.

Understanding this difference is critical for interpreting enzymatic digestion data, validating metabolic stability, and troubleshooting mass spectrometry (MS) workflows where mass shifts of 18 Da define the species.

Molecular Architecture & Chemical Identity

The fundamental difference lies in the uronic acid moiety. While the hexosamine (GalNAc) remains largely unchanged (save for hydrolytic effects), the glucuronic acid undergoes a transformation during enzymatic depolymerization.

Structural Comparison Table

| Feature | Delta-Di-0S ( | Saturated Disaccharide (CS-0S) |

| IUPAC Name | Glucuronyl-N-acetylgalactosamine | |

| Uronic Acid State | Unsaturated ( | Saturated (Glucuronic Acid / Iduronic Acid) |

| C4-C5 Bond | Double Bond ( | Single Bond ( |

| Molecular Formula | ||

| Monoisotopic Mass | 379.11 Da | 397.12 Da |

| Mass Difference | -18.01 Da ( | Reference Mass |

| UV Absorbance | Strong | Negligible @ 232 nm |

| Origin | Bacterial Lyase Digestion (e.g., Chondroitinase ABC) | Native Polymer / Acid Hydrolysis / Lysosomal Hydrolase |

The "Delta" Mechanism ( -Elimination)

The prefix "Delta" (

-

Lyases (e.g., Chondroitinase ABC): Cleave the glycosidic bond via

-elimination .[2][3] This abstracts a proton from C5 and eliminates the glycosidic oxygen at C4, creating the double bond. -

Hydrolases (e.g., Hyaluronidase, Lysosomal enzymes): Cleave via hydrolysis (adding water). No double bond is formed; the uronic acid remains saturated.

Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation that generates these two distinct species from the same parent polymer.

Figure 1: Mechanistic divergence showing how Lyases generate the UV-active

Analytical Workflows & Detection

The "Magic Bullet" of 232 nm

The primary reason researchers utilize Chondroitinase ABC is to generate the

-

Protocol Implication: If you analyze a CS sample using HPLC-UV without Chondroitinase digestion (or using acid hydrolysis), you will not detect the disaccharides efficiently. The saturated forms require Pulsed Amperometric Detection (PAD) or derivatization (e.g., 2-AB labeling) to be seen.

Mass Spectrometry (LC-MS/MS) Differentiation

In MS workflows, distinguishing these forms is critical to avoid false identification.

-

Di-0S: Look for the

-

Saturated CS-0S: Look for the

ion at m/z 396.1 . -

Common Pitfall: In-source fragmentation can sometimes dehydrate the saturated form, mimicking the mass of the unsaturated form. Chromatographic separation is required for confirmation.

Experimental Protocols

Protocol A: Generation of Di-0S for QC Analysis

Objective: To depolymerize CS into quantifiable unsaturated disaccharides.

-

Reagent Prep: Reconstitute Chondroitinase ABC (Proteus vulgaris) in Buffer A (50 mM Tris-HCl, pH 8.0, 50 mM Sodium Acetate).

-

Digestion:

-

Mix 100

L of CS sample (1 mg/mL) with 20 mU of enzyme. -

Incubate at 37°C for 2-4 hours .

-

Note: The reaction is exhaustive. The enzyme cleaves both GalNAc-GlcUA (C-type) and GalNAc-IdoA (B-type) bonds via elimination.

-

-

Quenching: Boil for 2 minutes or add dilute HCl (if compatible with downstream LC).

-

Analysis: Inject onto an Anion Exchange (SAX) or Amide-HILIC column. Monitor UV at 232 nm .

-

Result:

Di-0S elutes as a sharp peak. Quantify against a commercial

Protocol B: Differentiating Saturated vs. Unsaturated via LC-MS

Objective: To identify if a sample contains native fragments (saturated) or enzymatic digests (

-

Column: Amide-HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate, pH 4.5 (aqueous).

-

B: Acetonitrile.

-

-

Gradient: 90% B to 50% B over 15 minutes.

-

MS Settings (Negative Mode):

-

Target 1 (

Di-0S): MRM transition 378.1 -

Target 2 (Saturated): MRM transition 396.1

175.0 (Derived from GlcUA).

-

-

Interpretation:

-

If signal is only present in Target 1: Sample was enzymatically digested with Lyase.

-

If signal is present in Target 2: Sample contains native hydrolysis products (indicative of degradation or lysosomal activity).

-

Decision Logic for Researchers

Use the following logic flow to determine which species is relevant to your study.

Figure 2: Decision matrix for selecting the correct analytical target based on research goals.

References

-

Linhardt, R. J., et al. "Chondroitin lyases and their applications." Applied Microbiology and Biotechnology, 2006.

-

Volpi, N. "Analytical aspects of pharmaceutical grade chondroitin sulfates." Journal of Pharmaceutical Sciences, 2007.

-

Plaas, H. A., et al. "Glycosaminoglycan sulfation in human osteoarthritis." Journal of Biological Chemistry, 1998.

-

Sigma-Aldrich. "Chondroitin disaccharide

di-0S Product Information." Merck KGaA, 2024. -

Zaia, J. "Mass spectrometry of glycosaminoglycans." Molecular & Cellular Proteomics, 2013.

Sources

- 1. fhi.mpg.de [fhi.mpg.de]

- 2. Substrate specificity of Chondroitinase ABC I based on analyses of biochemical reactions and crystal structures in complex with disaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of the chondroitinase ABC I active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chondroitin disaccharide deltadi-6S | C14H21NO14S | CID 91864444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. δ18O - Wikipedia [en.wikipedia.org]

- 6. Inhibition of chondroitin sulphate-degrading enzyme Chondroitinase ABC by dextran sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography [mdpi.com]

Biological role of non-sulfated chondroitin disaccharides in ECM

The Biological Role of Non-Sulfated Chondroitin Disaccharides in ECM[1]

Executive Summary Historically dismissed as a mere biosynthetic precursor or a marker of "immature" tissue, the non-sulfated chondroitin disaccharide (ΔDi-0S , often referred to as the O-unit or CS-0 ) has emerged as a critical functional motif within the "sulfation code" of the Extracellular Matrix (ECM). Far from being inert, specific non-sulfated domains within Chondroitin Sulfate Proteoglycans (CSPGs) orchestrate high-fidelity molecular recognition events, including the binding of the perineuronal net (PNN) marker Wisteria floribunda agglutinin (WFA) and the modulation of tumor microenvironments.

This guide provides a technical deep-dive into the structural biology, pathological relevance, and analytical quantification of CS-0, designed for researchers in neurobiology, oncology, and glycobiology.

Part 1: Structural Biochemistry & The "Silent" Code

Chondroitin sulfate (CS) is a linear polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[2][3][4] While sulfation at the C4 (A-unit) and C6 (C-unit) positions of GalNAc typically dominates the mature mammalian ECM, the non-sulfated O-unit (GalNAc-GlcA) persists in specific domains.

The Non-Sulfated Paradox: In standard biosynthetic models, the O-unit is the acceptor substrate for sulfotransferases. However, its persistence in adult tissues (specifically in PNNs and tumor stroma) suggests it is a deliberate "stop" signal in the sulfation machinery, creating specific binding pockets for lectins and growth factors that require a charge-neutral or specific steric interface.

Biosynthetic Pathway & The O-Unit Origin

The following diagram illustrates the position of the O-unit as the central branch point in CS biosynthesis.

Figure 1: The Centrality of the O-Unit. Note that CS-0 is the obligate precursor. Its presence in mature tissue implies specific evasion of C4ST/C6ST activity.

Part 2: Functional Biology

Neurobiology: The PNN Anchor

The most critical recent finding is the specificity of Wisteria floribunda agglutinin (WFA) . For decades, WFA has been the gold-standard marker for Perineuronal Nets (PNNs)—specialized matrix structures that stabilize synapses and limit plasticity (closing the "critical period").

-

The Mechanism: Recent studies (e.g., Nadanaka et al., 2020) revealed that WFA preferentially binds non-sulfated GalNAc residues on CS chains.[5]

-

The Pathology (Alzheimer's): In Alzheimer's Disease (AD), WFA staining often decreases, yet total CS levels remain constant.[4] This "loss of PNNs" is actually a hypersulfation event. The protective, non-sulfated O-units are converted to sulfated forms (CS-C or CS-E), destroying the WFA binding motif and altering the buffering capacity of the neuronal environment.

-

Implication: Preserving the CS-0 motif may be essential for maintaining healthy, stable PNNs.

Oncology: The Stromal aggressor

In contrast to the brain, where CS-0 is associated with stability, in the tumor microenvironment (TME), elevated CS-0 is often a marker of aggression.

-

Prostate Cancer: High levels of stromal CS-0 correlate with shorter time to relapse.

-

Mechanism: Non-sulfated domains may facilitate the assembly of "loose" matrices that permit cellular invasion, or they may interact with specific integrins that sulfated units repel.

Part 3: Analytical Guide (Quantification of ΔDi-0S)

To study CS-0, one must isolate the glycosaminoglycan (GAG) chains and depolymerize them into constitutive disaccharides. The following protocol is a validated workflow for quantifying the ΔDi-0S ratio.

Protocol: Enzymatic Depolymerization & HPLC Analysis

Principle: Chondroitinase ABC (ChABC) acts as an eliminase, cleaving the β(1-4) linkage between GalNAc and GlcA. This creates a C4-C5 double bond on the uronic acid, allowing UV detection at 232 nm .

Workflow Diagram:

Figure 2: Standardized workflow for disaccharide analysis.

Step-by-Step Methodology

-

GAG Extraction:

-

Digest defatted tissue with Papain or Pronase (500 µg/mL) at 60°C for 24h.

-

Precipitate proteins with TCA or remove via anion-exchange (DEAE-Sepharose).

-

Desalt and lyophilize.

-

-

Enzymatic Digestion (The Critical Control):

-

Resuspend GAGs in 50 mM Tris-HCl, 60 mM Sodium Acetate (pH 8.0).

-

Add Chondroitinase ABC (Sigma or Seikagaku). Note: ChABC digests CS-0, CS-A, and CS-C. If distinguishing CS-B (Dermatan), use Chondroitinase AC-II.

-

Self-Validating Step: Run a parallel digest with a known CS standard. If the standard does not yield expected disaccharide ratios, the enzyme activity is compromised.

-

-

HPLC Separation (SAX Method):

-

Column: Strong Anion Exchange (e.g., Spherisorb SAX or Propylamino).

-

Mobile Phase: Gradient elution with NaH2PO4 (pH 3.0 to 4.5).

-

Elution Order: The non-sulfated ΔDi-0S elutes first (lowest negative charge), followed by mono-sulfated (4S/6S), then di-sulfated (di-SE/SB).

-

-

Quantification:

-

Calculate the area under the curve (AUC) for the ΔDi-0S peak.

-

Formula: CS-0 % = [Area(0S) / Σ Area(All Peaks)] * 100

-

Data Summary: Disaccharide Profiles

| Disaccharide | Abbreviation | Sulfation Site | Biological Context | Elution (Relative) |

| Non-sulfated | ΔDi-0S | None | PNN stability, Tumor stroma, Fetal development | 1 (First) |

| Chondroitin-4S | ΔDi-4S | GalNAc-C4 | Inhibitory scarring, Adult CNS | 2 |

| Chondroitin-6S | ΔDi-6S | GalNAc-C6 | Plasticity, Juvenile CNS | 3 |

| Chondroitin-diS | ΔDi-SE | GalNAc-C4,6 | Growth factor binding (e.g., Midkine) | 4 (Last) |

Part 4: Therapeutic Implications

The modulation of CS-0 levels presents a novel therapeutic avenue.

-

PNN Restoration (Alzheimer's/Schizophrenia):

-

Since AD involves a loss of CS-0 (hypersulfation), therapies inhibiting specific sulfotransferases (e.g., C6ST-1 inhibitors) could theoretically restore the "protective" non-sulfated phenotype and stabilize PNNs.

-

-

Matrix Remodeling (Spinal Cord Injury):

-

Digestion with ChABC removes all CS chains, promoting regeneration. However, "smart" enzymes that specifically strip sulfation while leaving the CS-0 backbone could potentially reduce inhibition without destroying the structural matrix entirely.

-

References

-

Nadanaka, S., et al. (2020). Wisteria floribunda agglutinin preferentially binds non-sulfated chondroitin sulfate.[5]Journal of Biological Chemistry .[1] Link

-

Miyata, S., & Kitagawa, H. (2017). Formation and remodeling of the brain extracellular matrix in neural plasticity: Roles of chondroitin sulfate and hyaluronan.Biochimica et Biophysica Acta (BBA) - General Subjects . Link

-

Ricciardelli, C., et al. (2009). Prostatic chondroitin sulfate is increased in patients with metastatic disease but does not predict survival outcome.[6]The Prostate .[6][7] Link

-

Deepa, S. S., et al. (2002). Chondroitin sulfate chains on syndecan-1 and syndecan-4 from normal murine mammary gland epithelial cells are structurally and functionally distinct.Journal of Biological Chemistry .[1] Link

-

Yang, S., et al. (2021). Chondroitin 6-sulphate is required for neuroplasticity and memory in ageing.Molecular Psychiatry . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfated and non-sulfated chondroitin affect the composition and metabolism of human colonic microbiota simulated in an in vitro fermentation system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theranostic Applications of Glycosaminoglycans in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the β-Elimination Mechanism of Chondroitinase ABC: Pathways to ΔDi-0S Generation and Analytical Quantification

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Strategic Importance of Chondroitinase ABC

Chondroitin sulfate proteoglycans (CSPGs) are ubiquitous extracellular matrix molecules that play critical roles in tissue architecture and cellular signaling. In pathological states, such as spinal cord injury, the upregulation of CSPGs forms a glial scar that physically and chemically inhibits axonal regeneration. Chondroitinase ABC (cABC), an enzyme derived from Proteus vulgaris, has emerged as a cornerstone therapeutic candidate and analytical tool due to its broad-spectrum ability to depolymerize these inhibitory glycosaminoglycan (GAG) chains into terminal disaccharides[1].

Understanding the precise molecular mechanism by which cABC yields specific products—most notably the unsulfated disaccharide ΔDi-0S —is critical for both structural glycobiology and the pharmacokinetic tracking of cABC-based therapeutics.

The Catalytic Machinery: A β-Elimination Mechanism

Unlike hydrolases that utilize water to break glycosidic bonds, Chondroitinase ABC is a lyase (EC 4.2.2.20). It cleaves the β-1,4 glycosidic linkage between N-acetylgalactosamine (GalNAc) and uronic acid (either D-glucuronic acid or L-iduronic acid) via a highly specific β-elimination mechanism [2].

Causality in the Active Site

The active site of cABC-I is a meticulously arranged microenvironment designed to stabilize a high-energy carbanion intermediate. The catalytic tetrad relies on specific amino acid residues to execute the cleavage[3]:

-

Proton Abstraction: Residue His501 acts as a general base. It abstracts the relatively acidic C-5 proton from the uronic acid moiety. This is the rate-limiting step of the reaction.

-

Intermediate Stabilization: The removal of the proton generates a transient carbanion at C-5. Arg560 is positioned proximally to stabilize this negatively charged intermediate through electrostatic interactions.

-

Leaving Group Protonation: Tyr508 acts as the general acid, donating a proton to the glycosidic oxygen, which facilitates the cleavage of the C4-O4 bond and the departure of the GalNAc leaving group.

Because the C-5 proton is removed and the C-4 oxygen is expelled, the uronic acid ring resolves the electron imbalance by forming a double bond between C-4 and C-5.

Catalytic sequence of Chondroitinase ABC β-elimination yielding unsaturated disaccharides.

Structural Genesis of the ΔDi-0S Disaccharide

The term ΔDi-0S refers to the specific disaccharide product: 2-acetamido-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-D-galactose[4].

-

"Δ" (Delta): Signifies the presence of the Δ4,5-unsaturated bond in the uronic acid ring at the non-reducing end, a direct chemical signature of the β-elimination cleavage[4].

-

"Di": Indicates a disaccharide unit.

-

"0S": Denotes zero ester sulfate groups on either the GalNAc or the uronic acid.

The creation of the conjugated double bond system (C=C-C=O) in the uronic acid ring is analytically highly advantageous, as it imparts a strong ultraviolet absorbance at 232 nm , allowing for direct spectrophotometric tracking of the enzyme's kinetic activity.

Quantitative Distribution in Biological Matrices

The relative abundance of ΔDi-0S versus its sulfated counterparts (ΔDi-4S, ΔDi-6S) serves as a critical biomarker for tissue health and disease states. Below is a summary of quantitative disaccharide profiles observed in human clinical samples following cABC digestion.

| Biological Matrix | Clinical Condition | Predominant Isomer | ΔDi-0S Relative Abundance | Reference |

| Gingival Crevicular Fluid | Periodontally Healthy | ΔDi-0S | High (Primary Isomer) | [5] |

| Gingival Crevicular Fluid | Advanced Periodontitis | ΔDi-4S | Moderate | [5] |

| Whole Saliva | Periodontally Healthy | ΔDi-0S | High (Significant vs Diseased) | [6] |

| Whole Saliva | Periodontitis | ΔDi-0S / ΔDi-4S | Moderate | [6] |

| Epiphyseal Cartilage | Normal Growth Plate | ΔDi-6S / ΔDi-4S | Low (<2%) | [7] |

Self-Validating Experimental Protocol: Extraction and SAX-HPLC Analysis

To accurately quantify ΔDi-0S in biological samples, researchers must employ a workflow that mitigates matrix interference. The following protocol utilizes fluorophore tagging to enhance sensitivity from the micromolar (UV 232 nm) to the femtomolar range[7].

Step-by-Step Methodology

Phase 1: Proteolytic Isolation

-

Action: Incubate the biological sample (e.g., tissue homogenate or fluid) with Pronase E (1 mg/mL) in 50 mM Tris-HCl (pH 8.0) at 60°C for 24 hours.

-

Causality: GAGs exist in vivo covalently attached to core proteins. Pronase E indiscriminately digests the core protein, liberating free CS chains. Without this step, steric hindrance will prevent cABC from accessing the glycosidic bonds, leading to artificially low disaccharide yields.

Phase 2: Enzymatic Depolymerization

-

Action: Heat-inactivate Pronase E (100°C, 10 min). Add Chondroitinase ABC (10-50 mU) and incubate at 37°C for 4 hours.

-

Causality: cABC-I operates optimally at pH 8.0[1]. The enzyme completely depolymerizes the polymer into terminal unsaturated disaccharides.

-

Self-Validation Checkpoint: Run a small aliquot on a size-exclusion spin column. The absence of high-molecular-weight polymers validates that digestion is 100% complete.

Phase 3: Fluorimetric Derivatization (Reductive Amination)

-

Action: Lyophilize the digest. Resuspend in a solution of 2-aminopyridine (2-AP) and borane-dimethylamine complex. Incubate at 37°C for 1 hour.

-

Causality: Biological matrices have high UV background noise. Reductive amination forces the reducing end of the GalNAc ring to open, covalently attaching the 2-AP fluorophore in a strict 1:1 stoichiometry[7]. This shifts detection to fluorescence, bypassing UV interference.

Phase 4: Strong Anion-Exchange (SAX) HPLC

-

Action: Inject the derivatized sample onto an AS4A anion exchange column. Elute using a linear gradient of sodium trifluoroacetate (0 to 500 mM). Detect via fluorescence (Ex: 320 nm, Em: 400 nm).

-

Causality: SAX separates molecules based strictly on negative charge density. Because ΔDi-0S lacks sulfate groups, it carries only a -1 charge (from the carboxylate) and elutes first. Sulfated isomers (ΔDi-4S, ΔDi-6S, charge -2) bind tighter to the stationary phase and elute later as the salt concentration increases[7].

-

Self-Validation Checkpoint: Spike a parallel sample aliquot with 100 pmol of synthetic ΔDi-0S standard prior to Phase 1. A recovery rate of 95-105% validates that matrix effects are not suppressing the fluorimetric signal.

Methodological pipeline for the extraction, depolymerization, and quantification of ΔDi-0S.

Conclusion

The generation of ΔDi-0S by Chondroitinase ABC is not merely a degradative artifact, but a highly orchestrated biochemical event driven by a specific catalytic tetrad executing a β-elimination reaction. By understanding the causality behind the enzyme's mechanism and leveraging the unique chemical properties of the resulting unsaturated disaccharides, researchers can deploy robust, self-validating analytical workflows. These protocols are indispensable for mapping extracellular matrix dynamics and ensuring the quality control of emerging cABC-based neuroregenerative therapies.

References

-

Elucidation of the Mechanism of Polysaccharide Cleavage by Chondroitin AC Lyase from Flavobacterium heparinum Journal of the American Chemical Society 2[2]

-

Unsaturated Chondro-Disaccharide: (DELTA)Di-0S Datasheet Cosmo Bio USA4[4]

-

Substrate specificity of Chondroitinase ABC I based on analyses of biochemical reactions and crystal structures in complex with disaccharides PMC / NIH 1[1]

-

Biochemical characterization of the chondroitinase ABC I active site Biochemical Journal / Portland Press 3[3]

-

Disaccharide analysis of chondroitin sulphate in human gingival crevicular fluid using high-performance liquid chromatography PubMed / NIH 5[5]

-

High-performance liquid chromatography analysis of chondroitin sulphate isomers in human whole saliva in a variety of clinical conditions PubMed / NIH 6[6]

-

Ion exchange HPLC microanalysis of chondroitin sulfate: Quantitative derivatization of chondroitin lyase digestion products with 2-aminopyridine ResearchGate 7[7]

Sources

- 1. Substrate specificity of Chondroitinase ABC I based on analyses of biochemical reactions and crystal structures in complex with disaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. portlandpress.com [portlandpress.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. Disaccharide analysis of chondroitin sulphate in human gingival crevicular fluid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatography analysis of chondroitin sulphate isomers in human whole saliva in a variety of clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chondroitin disaccharide di-0S vs hyaluronic acid disaccharide structure

The structural analysis of glycosaminoglycans (GAGs) represents one of the most complex frontiers in analytical biochemistry. As a Senior Application Scientist, I frequently encounter analytical bottlenecks where isobaric interference between isomeric disaccharides skews pharmacokinetic data and biomarker quantification.

The fundamental challenge in profiling the extracellular matrix lies in differentiating Chondroitin disaccharide di-0S (ΔDi-0S) from Hyaluronic acid disaccharide (ΔDi-HA) . This in-depth technical guide explores the stereochemical differences, enzymatic depolymerization dynamics, and the self-validating analytical workflows required to accurately separate and quantify these critical biological building blocks.

Structural Topography: The C4 Epimeric Divide

Both Hyaluronic Acid (HA) and Chondroitin Sulfate (CS) are linear, unbranched glycosaminoglycans. When these massive polymers are enzymatically cleaved by specific lyases, they yield unsaturated disaccharides.

Despite originating from entirely different macroscopic polymers—HA forming massive 10 MDa viscoelastic hydrogels[1] and CS forming the rigid structural proteoglycans of cartilage—their fundamental disaccharide repeating units are nearly identical.

-

Hyaluronic Acid Disaccharide (ΔDi-HA): Consists of an unsaturated uronic acid linked to N-acetyl-D-glucosamine (GlcNAc)[2].

-

Chondroitin Disaccharide di-0S (ΔDi-0S): Consists of an unsaturated uronic acid linked to N-acetyl-D-galactosamine (GalNAc)[3].

The only structural difference between these two molecules is the stereochemistry at the C4 position of the hexosamine ring. In ΔDi-HA, the C4 hydroxyl group is equatorial , whereas in ΔDi-0S, the C4 hydroxyl group is axial . This single epimeric flip dictates the entire hydrogen-bonding network, polymer flexibility, and biological function of the parent macromolecules.

Quantitative Data Summary

| Property | Hyaluronic Acid Disaccharide (ΔDi-HA) | Chondroitin Disaccharide di-0S (ΔDi-0S) |

| PubChem CID | 126456131 (Sodium Salt) | 91864450 (Free Acid) |

| Chemical Formula | C₁₄H₂₁NO₁₁ | C₁₄H₂₁NO₁₁ |

| Monoisotopic Mass | 379.11 Da | 379.11 Da |

| Precursor Ion [M-H]⁻ | m/z 378.1 | m/z 378.1 |

| Hexosamine Residue | N-acetyl-D-glucosamine (GlcNAc) | N-acetyl-D-galactosamine (GalNAc) |

| C4 Hydroxyl Orientation | Equatorial | Axial |

| Source Polymer | Hyaluronic Acid (HA) | Chondroitin Sulfate (CS) |

Enzymatic Depolymerization Mechanisms

To analyze these massive polymers, they must first be broken down into their constituent disaccharides. This is achieved using highly specific bacterial enzymes.

Chondroitinase ABC (EC 4.2.2.20) is a broadly active lyase that depolymerizes both CS and HA[4]. The enzyme operates via a β-elimination mechanism, cleaving the β(1→4) glycosidic bond between the hexosamine and the glucuronic acid. This reaction creates a double bond between the C4 and C5 positions of the uronic acid, yielding a 4-deoxy-L-threo-hex-4-enopyranosyluronic acid (ΔUA) at the non-reducing end.

Because Chondroitinase ABC acts on both polymers, digesting a mixed biological sample (like serum or synovial fluid) will yield a pooled mixture of both ΔDi-HA and ΔDi-0S[4].

Fig 1. Enzymatic depolymerization yielding C4 epimeric unsaturated disaccharides.

Analytical Separation Strategies (LC-MS/MS)

The core analytical challenge is that ΔDi-HA and ΔDi-0S are exact isobaric isomers. They share the identical monoisotopic mass and produce the exact same precursor ion (m/z 378.1) in negative electrospray ionization (ESI-)[5]. Furthermore, collision-induced dissociation (CID) yields highly similar fragmentation patterns. Therefore, direct-infusion mass spectrometry will result in false-positive quantifications.

Chromatographic separation is an absolute prerequisite. To separate these epimers, we exploit the subtle polarity differences caused by the C4 hydroxyl orientation. High-performance anion-exchange chromatography (HPAEC) or Hydrophilic Interaction Liquid Chromatography (HILIC) must be utilized. The equatorial C4-OH of ΔDi-HA forms a slightly stronger hydrogen-bonding network with amide-based stationary phases compared to the axial C4-OH of ΔDi-0S, allowing for baseline resolution[6].

Fig 2. Self-validating analytical workflow for GAG disaccharide quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic or biomarker data, the following protocol incorporates built-in causality and orthogonal validation steps.

Step 1: Matrix Spiking (Self-Validation)

-

Action: Spike the raw biological sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled ΔDi-HA).

-

Causality: Biological matrices cause variable ion suppression in the MS source. The internal standard perfectly co-elutes with the target analyte, allowing the system to self-correct for matrix effects and variable enzymatic digestion efficiency.

Step 2: Proteolytic Cleavage

-

Action: Add Proteinase K and incubate at 55°C for 2 hours.

-

Causality: GAGs in vivo are covalently attached to core proteins (forming proteoglycans). Proteinase K strips these core proteins, exposing the naked glycosaminoglycan chains to ensure unrestricted access for the lyase.

Step 3: Enzymatic Depolymerization

-

Action: Adjust the buffer to 50 mM Tris-HCl (pH 8.0). Add Chondroitinase ABC and incubate at 37°C for 4 hours[4].

-

Causality: The slightly alkaline pH is the strict catalytic optimum for the β-elimination reaction. Chondroitinase ABC is chosen over Hyaluronidase because it simultaneously digests both HA and CS, allowing for a comprehensive profile of the extracellular matrix from a single sample volume.

Step 4: Lyase Inactivation & Precipitation

-

Action: Boil the sample for 5 minutes, then add 4 volumes of ice-cold ethanol. Centrifuge at 14,000 × g for 15 minutes.

-

Causality: Boiling permanently denatures the enzyme, halting the reaction at a known endpoint. The ethanol selectively precipitates residual undigested large polymers and proteins, leaving only the highly soluble disaccharides in the supernatant for LC injection.

Step 5: Orthogonal LC-MS/MS Detection

-

Action: Inject the supernatant onto a HILIC column using a gradient of acetonitrile and ammonium acetate. Monitor via an in-line UV detector at 232 nm, followed by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode targeting m/z 378.1[5].

-

Causality: The UV detector at 232 nm specifically absorbs the conjugated double bond created by the lyase β-elimination. This provides an orthogonal, self-validating dataset: the UV trace confirms the total unsaturated disaccharide concentration, while the MS trace provides absolute structural specificity and quantification of the epimers.

Clinical & Biomanufacturing Implications

Understanding the precise structural differences and degradation kinetics of these disaccharides is critical in modern drug development.

In aesthetic medicine and reconstructive surgery, cross-linked HA is the gold standard for dermal fillers[1]. In emergency cases of vascular occlusion, recombinant hyaluronidase is injected to rapidly depolymerize the HA hydrogel[7]. Evaluating the efficacy of these reversal agents relies entirely on in vitro assays that quantify the specific release of ΔDi-HA over time[8].

Conversely, monitoring the ratio of ΔDi-0S to ΔDi-HA in synovial fluid serves as a highly sensitive biomarker for the degradation of articular cartilage in osteoarthritis. By employing the rigorous chromatographic and mass spectrometric principles outlined above, researchers can guarantee the integrity of their structural biology data.

References

- PubChem. "Hyaluronic acid disaccharide sodium salt." National Institutes of Health.

- Volpi, N. "Easy HPLC-based separation and quantitation of chondroitin sulphate and hyaluronan disaccharides after chondroitinase ABC treatment." PubMed.

- Stawicka, K. et al. "Influence of HA on Release Process of Anionic and Cationic API Incorporated into Hydrophilic Gel." MDPI.

- Hirai, K. et al. "Development of a method for simultaneous analysis of glycosaminoglycan disaccharides and evaluating the quality of chondroitin sulfate and hyaluronic acid in food raw materials." ResearchGate.

- DeAngelis, P. L. et al. "High-resolution separation of disaccharide and oligosaccharide alditols from chondroitin sulphate, dermatan sulphate and hyaluronan using CarboPac PA1 chromatography." PubMed.

- Ryu, J. et al. "Comparative Analysis of Hyaluronidase-Mediated Degradation Among Seven Hyaluronic Acid Fillers in Hairless Mice." Dove Medical Press.

- Smith, A. et al. "In Vitro Analysis of Hyaluronidase Degradation of Commercial Hyaluronic Acid Fillers: Considerations in Lip Augmentation." ResearchGate.

- PubChem. "Chondroitin disaccharide deltadi-0S." National Institutes of Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hyaluronic acid disaccharide sodium salt | C14H20NNaO11 | CID 126456131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chondroitin disaccharide deltadi-0S | C14H21NO11 | CID 91864450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Easy HPLC-based separation and quantitation of chondroitin sulphate and hyaluronan disaccharides after chondroitinase ABC treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-resolution separation of disaccharide and oligosaccharide alditols from chondroitin sulphate, dermatan sulphate and hyaluronan using CarboPac PA1 chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility & Stability of Chondroitin Disaccharide di-0S Sodium Salt

Topic: Solubility Properties and Handling of Chondroitin Disaccharide di-0S Sodium Salt Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Formulation Scientists[][2]

Executive Summary

Chondroitin disaccharide di-0S sodium salt (

This guide provides an authoritative protocol for the solubilization, handling, and stabilization of

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for mastering solubility.[3]

| Property | Specification | Technical Note |

| Chemical Name | Unsaturated uronic acid linked to N-acetylgalactosamine.[][2][3] | |

| CAS Number | 136132-69-9 | Specific to the sodium salt form.[][2][3][4][5] |

| Molecular Weight | 401.30 g/mol | Lower than sulfated variants (~503 g/mol ).[3] |

| Ionic State | Mono-anionic (Carboxylate) | pKa of glucuronic acid carboxyl is ~3.0–3.[][2][3]5. |

| Appearance | White to off-white powder | Highly hygroscopic lyophilized solid.[][2][3] |

| Solubility Limit | >10 mg/mL (Water) | Freely soluble; clear, colorless solution.[3] |

Solubility Mechanics

The Solvation Mechanism

The high water solubility of

-

Ionic Dipole Interactions: The sodium cation (

) dissociates readily, leaving the negatively charged carboxylate group ( -

Hydrogen Bonding Network: The molecule possesses multiple hydroxyl (-OH) groups and an acetamido group (-NHCOCH

).[][2][3] These moieties form extensive hydrogen bond networks with bulk water, preventing aggregation even at high concentrations (up to 10 mg/mL).[3]

Comparative Solubility

Unlike Chondroitin Sulfate polymers (MW 10–50 kDa), which form viscous solutions due to chain entanglement, the disaccharide

Protocol: The Self-Validating Reconstitution System

Objective: Create a stable, verified stock solution for HPLC/MS analysis.

Constraint:

Step-by-Step Methodology

-

Environmental Control:

-

Gravimetric Preparation (The "Gold Standard"):

-

Solvent Selection:

-

Dissolution & Verification:

-

Add water to achieve a target concentration of 1 mg/mL (approx.[3] 2.5 mM) .[3]

-

Vortex: Pulse vortex for 15 seconds.

-

Visual Check: Hold against a dark background. The solution must be absolutely clear. Any turbidity indicates impurities or incomplete solvation.[3]

-

Centrifugation: Spin at 10,000

g for 1 minute. Check for a pellet.[3] If a pellet exists, the sample is not dissolved or contains insoluble contaminants.

-

-

Filtration (Optional but Recommended):

Stability & Storage: The "12-Hour Rule"

While the solid is stable at -20°C for years, the aqueous solution is thermodynamically unstable over time.[][3]

Degradation Pathways

-

Hydrolysis: The glycosidic bond is susceptible to acid-catalyzed hydrolysis, especially the

4,5-unsaturated bond.[][2][3] -

Microbial Growth: The sugar backbone is an excellent carbon source for bacteria.[3]

Storage Matrix

| State | Temperature | Stability Window | Best Practice |

| Solid Powder | -20°C | > 2 Years | Keep desiccated.[][2][3] |

| Stock Solution (H | -80°C | 6–12 Months | Aliquot (e.g., 50 |

| HPLC Autosampler | 4°C | < 12 Hours | Critical: Analyze immediately. |

Expert Insight: Research indicates that in HPLC solvents (especially methanol-based), decomposition of chondroitin disaccharides can begin within 12 hours at 4°C. Acetonitrile-based solvents offer slightly better stability than methanol.[][2][3] Always prepare fresh working dilutions daily.

Visualization: Analytical Workflow

The following diagram illustrates the critical decision pathways for handling

Caption: Workflow for the reconstitution and analysis of Chondroitin

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Peak Broadening (HPLC) | Sample solvent mismatch | Ensure sample solvent matches mobile phase strength (e.g., dilute aqueous stock with ACN).[][2][3] |

| Low Recovery | Adsorption to plastic | Use polypropylene or glass inserts; avoid polystyrene.[3] |

| Extra Peaks | Hydrolysis or Anomerization | Check pH of buffer.[3] Avoid pH < 3.0 for extended periods.[3] Process samples within 12h. |

| Incomplete Dissolution | "Salting out" effect | Do not dissolve directly in high-salt buffers (e.g., 2M NaCl).[][2][3] Dissolve in water first, then dilute.[3][6][7] |

References

-

Sigma-Aldrich.

di-0S sodium salt (C3920).[][2][3] Retrieved from [][2][3] -

Turiák, L., et al. (2021). Stability and recovery issues concerning chondroitin sulfate disaccharide analysis.[3][8][9][10] Analytical and Bioanalytical Chemistry, 413, 1779–1785.[8] Retrieved from [Link]

-

PubChem.Compound Summary: Chondroitin disaccharide

di-0S sodium salt (CID 91864450).[][2][3] Retrieved from [Link][][2][3] -

Volpi, N. (2009).[3] Capillary electrophoresis of chondroitin sulfate disaccharides.[3][6] Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [][2][3]

Sources

- 2. Chondroitin disaccharide deltadi-0S | C14H21NO11 | CID 91864450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chondroitin disaccharide Δdi-0S 136132-69-9 [sigmaaldrich.com]

- 4. Chondroitin disaccharide di-0S sodium salt, 5 mg, CAS No. 136132-69-9 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Determination of Chondroitin Sulfate Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection After Enzymatic Hydrolysis: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Stability and recovery issues concerning chondroitin sulfate disaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability and recovery issues concerning chondroitin sulfate disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Delta-Di-0S as a Definitive Marker for Chondroitin Sulfate Digestion Efficiency and Structural Interrogation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond simple procedural outlines to provide a deep, mechanistic understanding of why specific steps are taken and how to ensure the resulting data is both accurate and robust. We will explore the enzymatic liberation of chondroitin sulfate's constituent disaccharides and focus on the non-sulfated unit, ΔDi-0S, as a critical marker for digestion completeness and an indicator of polymer composition.

The Foundational Chemistry: Chondroitin Sulfate and the Rationale for Digestion

Chondroitin sulfate (CS) is a long, unbranched sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc).[1] This complex polysaccharide is a fundamental structural component of the extracellular matrix (ECM), particularly in cartilage, where it provides resistance to compression by attracting and retaining water molecules.[2][3] Its biological roles are diverse, influencing cell adhesion, proliferation, and inflammation, making it a key molecule in tissue homeostasis and pathology.[3][4]

The structural heterogeneity of CS—varying in chain length and the position and degree of sulfation—makes direct analysis of the intact polymer challenging.[5][6] To accurately quantify CS and elucidate its structure, a common and effective strategy is its complete depolymerization into constituent disaccharides using specific enzymes.[7][8] This enzymatic digestion is a cornerstone of CS analysis, enabling researchers to:

-

Quantify total CS content in biological samples or pharmaceutical preparations.

-

Determine the sulfation pattern of the original polymer, which is crucial for understanding its biological function.

-

Assess the quality and purity of CS-based products in drug development and manufacturing.

The enzyme of choice for this purpose is Chondroitinase ABC (ChABC) , a lyase derived from Proteus vulgaris.[9][10] ChABC operates via a β-elimination mechanism, cleaving the β1-4 linkage between GalNAc and GlcUA/IdoA.[11] This reaction introduces a double bond between C4 and C5 of the uronic acid residue, creating an "unsaturated" disaccharide.[9][11] This unsaturated bond is the origin of the "Δ" (Delta) in the nomenclature of the resulting disaccharides and is fundamentally important for their detection, as it creates a chromophore with a strong UV absorbance at 232 nm.[9]

The digestion yields a profile of disaccharides, with the most common being the non-sulfated ΔDi-0S, the 4-sulfated ΔDi-4S, and the 6-sulfated ΔDi-6S.[12]

ΔDi-0S: The Non-Sulfated Sentinel

Among the digestion products, ΔDi-0S [ΔUA-(β1–3)GalNAc] holds unique importance.[12] It is the unsaturated disaccharide derived from the non-sulfated regions of the CS chain. Its quantification is not merely a component of the total CS measurement; it is a sentinel marker for several critical experimental parameters:

-

Baseline for Compositional Analysis: The ratio of ΔDi-0S to its sulfated counterparts (ΔDi-4S, ΔDi-6S, etc.) provides a direct readout of the original polymer's sulfation degree, a key aspect of its bioactivity.[4]

-

Indicator of Digestion Completeness: In a properly executed digestion, the release of all disaccharides, including ΔDi-0S, should reach a plateau. A stable and reproducible quantity of ΔDi-0S is a strong indicator that the enzyme has accessed and cleaved all available non-sulfated linkages.

-

Quality Metric for CS Purity: In purified CS samples, the percentage of ΔDi-0S can serve as a quality control parameter, reflecting the source and processing of the material.[4]

| Name (Abbreviation) | Chemical Structure Description | Source Linkage in CS Polymer |

| Delta-Di-0S (ΔDi-0S) | ΔUA-GalNAc | GlcA-GalNAc |

| Delta-Di-4S (ΔDi-4S) | ΔUA-GalNAc(4S) | GlcA-GalNAc(4S) |

| Delta-Di-6S (ΔDi-6S) | ΔUA-GalNAc(6S) | GlcA-GalNAc(6S) |

| Delta-Di-diSE (ΔDi-diSE) | ΔUA-GalNAc(4S,6S) | GlcA-GalNAc(4S,6S) |

| Nomenclature Note: ΔUA refers to 4,5-unsaturated uronic acid; GalNAc to N-acetylgalactosamine; and the number preceding 'S' indicates the position of the sulfate group.[13] |

The Experimental Core: From Polymer to Quantifiable Marker

This section provides a comprehensive, self-validating workflow for the analysis of CS digestion efficiency, with ΔDi-0S as the focal point.

Caption: Workflow from sample preparation to data interpretation.

This protocol is designed to achieve complete depolymerization of CS. The trustworthiness of the final data hinges on ensuring the enzymatic reaction proceeds to completion.

Materials:

-

Purified Chondroitin Sulfate sample (or extracted GAGs)

-

Chondroitinase ABC from Proteus vulgaris (lyophilized powder)

-

Digestion Buffer: 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0

-

Enzyme Reconstitution Buffer: 20 mM Tris-HCl, pH 8.0

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Dissolve the purified CS sample in the Digestion Buffer to a final concentration of 1-5 mg/mL. If starting from tissue, perform a suitable extraction (e.g., papain digestion followed by ethanol precipitation) first.[14]

-

Enzyme Reconstitution: Reconstitute lyophilized Chondroitinase ABC in the Reconstitution Buffer to a stock concentration of 1 U/mL. Prepare fresh and keep on ice.

-

Enzymatic Reaction: In a microcentrifuge tube, combine the CS sample with Chondroitinase ABC. A typical enzyme-to-substrate ratio is 10-50 mU of enzyme per 1 mg of CS.

-

Causality Insight: A sufficient excess of enzyme is critical to drive the reaction to completion, especially with complex or impure samples.

-

-

Incubation: Incubate the reaction mixture at 37°C. For complete digestion, an overnight (12-16 hours) incubation is recommended.[15] For validation, time points (e.g., 2, 4, 8, 16 hours) should be taken.

-

Reaction Termination: Terminate the digestion by heating the mixture at 100°C for 5-10 minutes.[11] This irreversibly denatures the enzyme.

-

Clarification: Centrifuge the terminated reaction at 10,000 x g for 10 minutes to pellet any denatured protein.

-

Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.

| Parameter | Recommended Value/Range | Rationale & Field Insight |

| Enzyme | Chondroitinase ABC | Broad specificity, cleaving CS-A, CS-B (dermatan sulfate), and CS-C.[9] |

| Buffer | 50 mM Tris-HCl, 60 mM NaOAc | Provides optimal buffering capacity and ionic strength for enzyme activity. |

| pH | 8.0 | Optimal pH for maximal Chondroitinase ABC activity.[16] |

| Temperature | 37°C | Optimal temperature for maximal and sustained enzyme activity.[15][16] |

| Incubation Time | ≥12 hours (overnight) | Ensures reaction goes to completion. Shorter times may be sufficient but must be validated. |

| Enzyme:Substrate | 10-50 mU per 1 mg CS | A robust starting point; may need optimization depending on sample complexity. |

Analytical Validation: Quantifying ΔDi-0S with Precision

High-Performance Liquid Chromatography with UV detection is a robust, widely adopted method for quantifying the unsaturated disaccharides produced by lyase digestion.[8][17]

Instrumentation & Columns:

-

An HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: A strong anion-exchange (SAX) column or an amino-based column (e.g., Amido, Amine) is commonly used for separating these charged molecules.[18]

Reagents & Standards:

-

Mobile Phase A: 10-20 mM Sodium Phosphate or Ammonium Acetate, pH 4.0-4.5

-

Mobile Phase B: 1-2 M Sodium Chloride or Ammonium Acetate in Mobile Phase A

-

Certified Standards: Commercially available, purified ΔDi-0S, ΔDi-4S, and ΔDi-6S.[12]

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the ΔDi-0S standard (and other disaccharides) in Mobile Phase A, typically ranging from 1 µg/mL to 100 µg/mL.

-

Chromatographic Separation:

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject 10-20 µL of the digested sample or standard.

-

Elute the disaccharides using a linear gradient of increasing Mobile Phase B. A typical gradient might run from 0% to 100% B over 30-40 minutes.

-

Causality Insight: The salt gradient elutes the disaccharides based on their charge. ΔDi-0S, being non-sulfated, has the lowest net negative charge and will typically elute first, followed by the mono-sulfated and then di-sulfated species.

-

-

Detection: Monitor the column eluent at 232 nm .[9] This wavelength specifically detects the Δ4,5-unsaturated bond created by the chondroitinase, providing high specificity.

-

Quantification:

-

Integrate the peak area corresponding to the retention time of the ΔDi-0S standard.

-

Construct a linear regression calibration curve of peak area versus concentration for the ΔDi-0S standards. The coefficient of determination (R²) should be >0.999 for a reliable curve.[19]

-

Calculate the concentration of ΔDi-0S in the sample by interpolating its peak area from the standard curve.

-

| Parameter | Example Setting |

| Column | Strong Anion-Exchange (SAX), 4.6 x 250 mm |

| Mobile Phase A | 15 mM NaH₂PO₄, pH 4.5 |

| Mobile Phase B | 1.5 M NaCl in Mobile Phase A |

| Gradient | 0-40 min, 5-80% B (linear) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 232 nm |

| Injection Volume | 20 µL |

For the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the gold standard.[20][21][22] This technique separates the disaccharides by HPLC and then uses a mass spectrometer to detect them based on their specific mass-to-charge ratios and fragmentation patterns.[7] LC-MS/MS can unambiguously distinguish between isomeric disaccharides and provides picomolar sensitivity, making it ideal for samples with very low CS content.[20][23]

Trustworthiness Through Self-Validation

A protocol is only trustworthy if it is self-validating. For CS digestion, "completeness" is the critical parameter to validate. Incomplete digestion leads to an underestimation of total CS and a skewed disaccharide profile.

Caption: Logic for confirming complete enzymatic digestion.

To validate your digestion protocol:

-

Perform a Time-Course Experiment: Digest identical aliquots of your CS sample for increasing durations (e.g., 2, 4, 8, 16, 24 hours). Analyze the yield of ΔDi-0S (and other disaccharides) at each time point. The digestion is complete when the yield no longer increases with time.

-

Perform an Enzyme Titration: Digest identical aliquots with increasing amounts of Chondroitinase ABC (e.g., 10, 25, 50, 100 mU/mg). The optimal enzyme concentration is the lowest amount that produces the maximal, plateaued yield of disaccharides.

By performing these validation steps, you generate data that is internally consistent and defensible, fulfilling the core requirement of trustworthiness.

Applications in Research and Development

The accurate quantification of ΔDi-0S and other CS disaccharides is pivotal in numerous fields:

-

Pharmaceutical Quality Control: For therapeutic products containing CS (e.g., for osteoarthritis), this method is used to verify the identity, purity, and quantity of the active ingredient, as mandated by pharmacopeias.[8]

-

Biomarker Discovery: Alterations in CS sulfation patterns are linked to diseases like cancer and neurodegenerative disorders.[21][23] Analyzing disaccharide profiles in patient samples can reveal novel diagnostic or prognostic biomarkers.

-

Neuroscience and Regenerative Medicine: Chondroitinase ABC is used therapeutically to degrade inhibitory CSPGs in the glial scar following spinal cord injury, promoting neural plasticity.[10][24][25] Measuring the resulting disaccharides in situ can help assess the efficacy and delivery of the enzyme.

References

-

CD Bioparticles. (n.d.). Chondroitin Sulfate in Cartilage: Its Role in Structure and Function. Retrieved from [Link]

-

Stowe, A. M., et al. (2019). Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry. Glycobiology. Retrieved from [Link]

-

Stowe, A. M., et al. (2019). Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Gomez, J. E., et al. (2000). Detection and quantification of the sulfated disaccharides in chondroitin sulfate by electrospray tandem mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Stowe, A. M., et al. (2019). Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry. Oxford Academic. Retrieved from [Link]

-

Wikipedia. (n.d.). Chondroitin sulfate. Retrieved from [Link]

-

Government Chemist. (2012). A Review of Methods Available for the Determination of Chondroitin Sulphate in Supplements Summary. GOV.UK. Retrieved from [Link]

-

NCBI Bookshelf. (2021). Chondroitin sulfate/dermatan sulfate-digesting enzymes from bacteria. Glycoscience Protocols. Retrieved from [Link]

-

Oancea, A., et al. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. Retrieved from [Link]

-

Saad, O. M., & Leary, J. A. (2006). Glycoform Quantification of Chondroitin/Dermatan Sulfate Using a Liquid Chromatography−Tandem Mass Spectrometry Platform. Biochemistry. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Chondroitin sulfate?. Retrieved from [Link]

-

Volpi, N. (2006). Chondroitin Sulfate : structure, role and pharmacological activity. Frederick National Lab for Cancer Research. Retrieved from [Link]

-

Wang, Z., et al. (2022). A Review of Chondroitin Sulfate's Preparation, Properties, Functions, and Applications. Marine Drugs. Retrieved from [Link]

-

Vargová, A., et al. (2020). Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography. Molecules. Retrieved from [Link]

-

Zhang, Y., et al. (2012). LC-MSn Analysis of Isomeric Chondroitin Sulfate Oligosaccharides Using a Chemical Derivatization Strategy. Analytical Chemistry. Retrieved from [Link]

-

European Patent Office. (2021). ANALYTICAL METHOD FOR CHONDROITIN SULFATE. EP 3842800 A1. Retrieved from [Link]

-

Lawrence, R., et al. (2021). Evaluation of Two Methods for Quantification of Glycosaminoglycan Biomarkers in Newborn Dried Blood Spots from Patients with Severe and Attenuated Mucopolysaccharidosis Type II. International Journal of Neonatal Screening. Retrieved from [Link]

-

Burnside, E. R., et al. (2025). Chondroitinase ABC in spinal cord injury: advances in delivery strategies and therapeutic synergies. Neural Regeneration Research. Retrieved from [Link]

-

Liu, C., et al. (2022). A Highly Active Chondroitin Sulfate Lyase ABC for Enzymatic Depolymerization of Chondroitin Sulfate. Molecules. Retrieved from [Link]

-

Oancea, A., et al. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

-

Barritt, A. W., et al. (2006). Chondroitinase ABC promotes sprouting of intact and injured spinal systems after spinal cord injury. Journal of Neuroscience. Retrieved from [Link]

-

Jin, Y., et al. (2021). Chondroitinase ABC Promotes Axon Regeneration and Reduces Retrograde Apoptosis Signaling in Lamprey. Frontiers in Cellular Neuroscience. Retrieved from [Link]

-

Lawrence, R., et al. (2014). Advances in glycosaminoglycan detection. Bioanalysis. Retrieved from [Link]

-

NCBI Bookshelf. (2021). Enzyme assay of glycosaminoglycan glycosyltransferases for chondroitin sulfate. Glycoscience Protocols. Retrieved from [Link]

-

Somasundaram, S., et al. (2021). Optimization of Enzyme Assisted Extraction of Chondroitin Sulfate from Bohadschia argus by Response Surface Methodology. E3S Web of Conferences. Retrieved from [Link]

-

Frazier, S. B., et al. (2008). The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods. Bentham Open. Retrieved from [Link]

-

Sgarbi, N., et al. (2020). Following the enzymatic digestion of chondroitin sulfate by a simple GPC analysis. Carbohydrate Polymers. Retrieved from [Link]

-

Ullah, S., & Khalil, A. A. (2019). Chondroitin: a natural biomarker with immense biomedical applications. International Journal of Biological Macromolecules. Retrieved from [Link]

-

Hanamatsu, A., et al. (2025). Development of a method for simultaneous analysis of glycosaminoglycan disaccharides and evaluating the quality of chondroitin sulfate and hyaluronic acid in food raw materials. Food Chemistry. Retrieved from [Link]

-

Volpi, N., & Maccari, F. (2019). Chondroitin Sulfate-Degrading Enzymes as Tools for the Development of New Pharmaceuticals. Catalysts. Retrieved from [Link]

-

Chopra, S., et al. (2008). Determination of Chondroitin Sulfate Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection After Enzymatic Hydrolysis: Single-Laboratory Validation. Journal of AOAC International. Retrieved from [Link]

-

Ramessur, R. T., & Fagoonee, I. (n.d.). SHORT COMMUNICATION FULL OPTIMIZATION AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATIVE ANALYSIS OF TOTAL SUGARS IN A SOFT DRINK. Retrieved from [Link]

-

Waters Corporation. (n.d.). Delta-Pak HPLC Columns. Retrieved from [Link]

-

Laremore, T. N., et al. (2010). Exploiting enzyme specificities in digestions of chondroitin sulfates A and C: Production of well-defined hexasaccharides. Glycobiology. Retrieved from [Link]

-

Science.gov. (n.d.). precolumn derivation hplc: Topics. Retrieved from [Link]

-

Clemson University. (n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Retrieved from [Link]

-

Horn, J., et al. (2006). Validation of an HPLC method for analysis of DB-67 and its water soluble prodrug in mouse plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. Chondroitin sulfate - Wikipedia [en.wikipedia.org]

- 2. Chondroitin Sulfate in Cartilage: Its Role in Structure and Function Introduction - CD Bioparticles [cd-bioparticles.net]

- 3. What is the mechanism of Chondroitin sulfate? [synapse.patsnap.com]

- 4. Chondroitin: a natural biomarker with immense biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. A Review of Chondroitin Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Chondroitinase ABC - Creative Enzymes [creative-enzymes.com]

- 10. Chondroitinase ABC in spinal cord injury: advances in delivery strategies and therapeutic synergies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chondroitin sulfate/dermatan sulfate-digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of a method for simultaneous analysis of glycosaminoglycan disaccharides and evaluating the quality of chondroitin sulfate and hyaluronic acid in food raw materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploiting enzyme specificities in digestions of chondroitin sulfates A and C: Production of well-defined hexasaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Enzyme assay of glycosaminoglycan glycosyltransferases for chondroitin sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ajol.info [ajol.info]

- 20. Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 24. Chondroitinase ABC promotes sprouting of intact and injured spinal systems after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Chondroitinase ABC Promotes Axon Regeneration and Reduces Retrograde Apoptosis Signaling in Lamprey [frontiersin.org]

Understanding the UV absorption spectrum of unsaturated chondroitin disaccharides

Executive Summary

This technical guide details the physicochemical principles and analytical workflows for utilizing the UV absorption spectrum of unsaturated chondroitin disaccharides. The core of this methodology lies in the enzymatic

Part 1: The Mechanistic Basis

The Chromophore Generation ( -Elimination)

Native Chondroitin Sulfate (CS) is a polymer of glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc).[1][2] In its native state, CS has negligible UV absorption above 210 nm because it lacks conjugated systems.

To analyze CS, we must convert it into measurable units using Chondroitinase ABC , a lyase enzyme. Unlike hydrolases (which add water to cleave bonds), lyases cleave the

-

The Reaction: The enzyme abstracts a proton from the C5 position of the glucuronic acid.

-

The Result: This triggers the elimination of the glycosidic oxygen at C4, creating a double bond between C4 and C5 of the uronic acid.

-

The Product: A

4,5-unsaturated uronic acid (4-deoxy-L-threo-hex-4-enopyranosyluronic acid) at the non-reducing end of the disaccharide.

Why 232 nm?

The newly formed C4=C5 double bond is conjugated with the C6 carboxyl group (COOH) of the uronic acid. This

Critical Insight: The molar extinction coefficient (

) for this transition is typically ~5,500 M⁻¹cm⁻¹ . However, this value can fluctuate slightly based on pH and ionic strength. Therefore, relying solely on literature values for absolute quantification is risky; a standard curve is mandatory for GMP-compliant analysis.

Mechanistic Pathway Diagram

The following diagram illustrates the transformation of the silent polymer into the UV-active analyte.

Part 2: Enzymatic Generation Protocol

Objective: Complete depolymerization of CS into unsaturated disaccharides without degradation.

Reagents

-

Enzyme: Chondroitinase ABC (Proteus vulgaris), typically >0.5 units/mg.

-

Digestion Buffer: 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0.

-

Enzyme Stabilizer: 0.01% BSA (optional, prevents adhesion to plasticware).

Step-by-Step Workflow

-